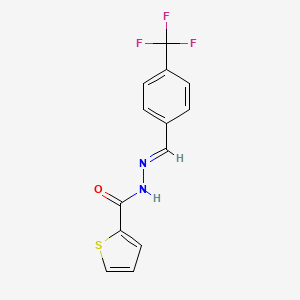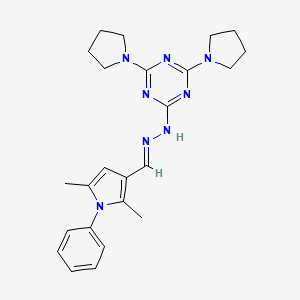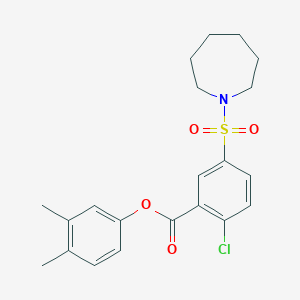![molecular formula C16H9ClN2OS B11671375 (2E)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11671375.png)
(2E)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound that features a thiazole ring fused to a benzimidazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.
化学反応の分析
Types of Reactions
(2E)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The chlorine atom in the benzylidene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2E)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
作用機序
The mechanism of action of (2E)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its observed biological activities. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, resulting in its antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
(2E)-2-(2-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure with a bromine atom instead of chlorine.
(2E)-2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure with a fluorine atom instead of chlorine.
(2E)-2-(2-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (2E)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one may contribute to its unique reactivity and biological activity compared to its analogs. The electron-withdrawing nature of the chlorine atom can influence the compound’s chemical behavior and interactions with biological targets.
特性
分子式 |
C16H9ClN2OS |
|---|---|
分子量 |
312.8 g/mol |
IUPAC名 |
(2E)-2-[(2-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H9ClN2OS/c17-11-6-2-1-5-10(11)9-14-15(20)19-13-8-4-3-7-12(13)18-16(19)21-14/h1-9H/b14-9+ |
InChIキー |
LSMPFFSYANAQSU-NTEUORMPSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Adamantane-1-carbonyl)-2-[4-(propan-2-yloxy)phenyl]-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile](/img/structure/B11671300.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11671310.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671315.png)
![{4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11671329.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B11671333.png)
![N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11671335.png)
![N-{4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B11671344.png)
![3-[(4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11671347.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11671369.png)
![N'-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide](/img/structure/B11671382.png)
![3-(2-furyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671383.png)
